molecular formula C8H10BrClN2O B13120611 2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol

2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol

Cat. No.: B13120611
M. Wt: 265.53 g/mol
InChI Key: YLABZSZUMHOXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyridine ring, along with an aminoethanol group attached to the 3-position via a methyl bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-4-chloropyridine.

    Nucleophilic Substitution: The 5-bromo-4-chloropyridine undergoes a nucleophilic substitution reaction with an appropriate amine, such as 2-aminoethanol, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol may involve:

    Batch Reactors: Utilizing batch reactors where the starting materials and reagents are mixed and allowed to react under controlled conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Nucleophiles like amines or thiols and electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: A related compound with similar structural features but lacking the aminoethanol group.

    4-Amino-5-bromo-2-chloropyridine: Another similar compound with an amino group at the 4-position.

Uniqueness

2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring and the aminoethanol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-[(5-bromo-4-chloropyridin-3-yl)methylamino]ethanol

InChI

InChI=1S/C8H10BrClN2O/c9-7-5-12-4-6(8(7)10)3-11-1-2-13/h4-5,11,13H,1-3H2

InChI Key

YLABZSZUMHOXCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)CNCCO

Origin of Product

United States

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